molecular formula C11H7Cl3N2S B215368 2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine

2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine

Cat. No.: B215368
M. Wt: 305.6 g/mol
InChI Key: YAOQBIXSQAUGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with an amine group and a 2,4,5-trichlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine typically involves the reaction of 2,4,5-trichlorothiophenol with 3-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)thio]-3-pyridinamine
  • 2-[(2,5-Dichlorophenyl)thio]-3-pyridinamine
  • 2-[(2,4,5-Trichlorophenyl)thio]-4-pyridinamine

Uniqueness

2-[(2,4,5-trichlorophenyl)sulfanyl]-3-pyridinamine is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H7Cl3N2S

Molecular Weight

305.6 g/mol

IUPAC Name

2-(2,4,5-trichlorophenyl)sulfanylpyridin-3-amine

InChI

InChI=1S/C11H7Cl3N2S/c12-6-4-8(14)10(5-7(6)13)17-11-9(15)2-1-3-16-11/h1-5H,15H2

InChI Key

YAOQBIXSQAUGGK-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)N

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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